Thromboxane A2

eicosanoid stability thromboxane pharmacology reagent shelf-life

Thromboxane A2 (TXA2) is an endogenous eicosanoid derived from arachidonic acid via the cyclooxygenase–thromboxane synthase pathway. It is the most potent known platelet-aggregating agent and vasoconstrictor among the prostanoid family.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 57576-52-0
Cat. No. B1682896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane A2
CAS57576-52-0
SynonymsThromboxane A2;  TXA-2;  TXA 2;  TXA2;  Rabbit aorta contracting substance; 
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1
InChIKeyDSNBHJFQCNUKMA-SCKDECHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thromboxane A2 (CAS 57576-52-0) Procurement Guide: Baseline Identity, Labile Nature, and Scientific Utility


Thromboxane A2 (TXA2) is an endogenous eicosanoid derived from arachidonic acid via the cyclooxygenase–thromboxane synthase pathway. It is the most potent known platelet-aggregating agent and vasoconstrictor among the prostanoid family [1]. Structurally, TXA2 features an unstable bicyclic oxetane–oxane ring system that confers a half-life of approximately 30 seconds at pH 7.4 and 37 °C, undergoing rapid non-enzymatic hydrolysis to the biologically inert metabolite thromboxane B2 (TXB2) [2]. This extreme lability dictates that TXA2 cannot be stored as a shelf-stable reagent; it must be generated *in situ* by supplying its immediate precursor prostaglandin H2 (PGH2) to thromboxane synthase, or by utilizing freshly prepared solutions with rigorous temperature and pH control. Its cognate receptor, the TP receptor (a G-protein-coupled receptor with α and β isoforms), mediates platelet shape change, aggregation, and smooth muscle contraction, making TXA2 a critical tool for studying thrombotic and vasoactive signaling cascades [3].

Why Thromboxane A2 Cannot Be Replaced by Stable Analogs or Precursors Without Rigorous Validation


The assumption that stable TP-receptor agonists such as U-46619, I-BOP, or difluoro-TXA2 can universally substitute for authentic TXA2 is contradicted by quantitative evidence at multiple levels. First, TXA2 and its precursor PGH2 exhibit markedly different potencies at the human platelet TP receptor despite sharing a putative common binding site—TXA2 achieves an EC50 of 66 nM in platelet-rich plasma, whereas PGH2 requires 2.5 µM, a 38-fold difference [1]. Second, the hydrolysis product TXB2 is not merely less potent but essentially inactive at the TP receptor (Ki = 41 µM vs. TXA2 Kd ≈ 125 nM), introducing a >300-fold affinity gap that mandates strict control over TXA2 integrity in any experimental or diagnostic system [2][3]. Third, tissue-selectivity profiles differ qualitatively: PGH2 activates a broad spectrum of prostaglandin-responsive smooth muscle preparations, whereas TXA2—like U-46619—shows a restricted pattern of potent agonism on vascular and lung strip preparations, indicating that receptor coupling or local prostanoid conversion pathways critically shape functional responses . Consequently, substituting a stable analog or a precursor for TXA2 without empirical validation risks misclassifying agonist potency, misinterpreting receptor subtype engagement, and overlooking the kinetic dimension of signaling that the fleeting endogenous ligand uniquely captures.

Quantitative Differentiation of Thromboxane A2 Versus Closest Analogs: Head-to-Head and Cross-Study Evidence


Aqueous Stability: TXA2 Half-Life of 30 Seconds vs. U-46619 Shelf-Life of 365 Days

The most operationally decisive difference between authentic TXA2 and its widely used stable mimetic U-46619 is aqueous stability. TXA2 undergoes spontaneous hydrolysis with a half-life of only 30 seconds at physiological pH (7.4) and temperature (37 °C), rendering it unsuitable for conventional stockpiling or multi-step assays without continuous fresh generation [1]. In contrast, U-46619 demonstrates a certified shelf-life of 365 days when stored at −20 °C in anhydrous organic solvent, with no detectable loss of biological activity over that period .

eicosanoid stability thromboxane pharmacology reagent shelf-life

Platelet-Rich Plasma Potency: TXA2 Is 38-Fold More Potent Than Its Direct Precursor PGH2

In a direct head-to-head comparison using human platelet-rich plasma (PRP), TXA2 initiated aggregation with an EC50 of 66 ± 15 nM, whereas the immediate biosynthetic precursor PGH2 displayed an EC50 of 2.5 ± 1.3 µM [1]. This represents a 38-fold higher potency for TXA2 under physiologically relevant conditions. Notably, in washed platelets the rank order reverses (PGH2 EC50 = 45 nM; TXA2 EC50 = 163 nM), highlighting the dependence of apparent potency on plasma protein binding and local prostanoid conversion, and underscoring the risk of extrapolating from a single assay format.

platelet aggregation TP receptor agonism prostaglandin pharmacology

Receptor Binding Affinity: >300-Fold Discrimination Between TXA2 and Its Inactive Hydrolysis Product TXB2

The spontaneous hydrolysis product TXB2 is routinely used as a surrogate biomarker for TXA2 production, yet its affinity for the TP receptor is negligible relative to the parent compound. In radioligand competition binding assays, TXB2 displaced the TP-receptor probe [¹²⁵I]BOP with a Ki of 41 µM [1], while TXA2 itself binds with a Kd of approximately 125 nM in washed human platelets [2]. This ~330-fold difference in equilibrium binding affinity places TXB2 well outside the concentration range achievable from endogenous TXA2 hydrolysis in most experimental systems, functionally classifying TXB2 as an inactive metabolite.

TP receptor binding radioligand displacement thromboxane metabolite

Tissue-Selective Agonism: TXA2 and U-46619 Share a Restricted Profile Distinct from PGH2

In a systematic superfusion-cascade study comparing TXA2, PGH2, and the stable analog U-46619 across seven isolated smooth muscle preparations, TXA2 and U-46619 displayed an identical selectivity fingerprint: both were potent agonists on guinea-pig lung strip, dog saphenous vein, and rat and rabbit aortae, but were weak or inactive on guinea-pig ileum, fundic strip, cat trachea, and dog/cat iris sphincter muscles . PGH2, by contrast, was active on all preparations, lacking this selectivity. This qualitative tissue-selectivity matching between TXA2 and U-46619 validates the use of U-46619 as a TXA2 surrogate in these specific tissues, while the non-selective profile of PGH2 indicates that PGH2 responses in non-vascular tissues may be mediated by conversion to other prostanoids rather than direct TP-receptor agonism.

smooth muscle pharmacology tissue selectivity TP receptor agonist profiling

Platelet Aggregation Potency Cross-Study Comparison: TXA2 vs. U-46619

Cross-study comparison of independent dose-response experiments reveals that authentic TXA2 and the stable mimetic U-46619 achieve platelet aggregation with broadly similar EC50 values. TXA2 yields an EC50 of 66 nM in human platelet-rich plasma [1], while U-46619 produces an EC50 of 82 nM for aggregation of human platelets under comparable conditions [2]. The overlapping confidence intervals (TXA2 95% CI: 51–81 nM; U-46619 mean ± inter-study variance: 82 nM) indicate that, in terms of aggregatory potency, U-46619 is a reasonable quantitative surrogate for TXA2. However, this aggregate measure masks differences in the underlying signaling kinetics, shape-change sensitivity, and calcium mobilization that may distinguish the endogenous ligand from the synthetic agonist in more refined assays.

platelet function TP receptor potency agonist comparison

Differential Affinity of Stable Fluorinated TXA2 Analogs Highlights Stereochemical Stringency of TP Receptor

Four stable difluoro-TXA2 analogs retaining the native 2,6-dioxabicyclo[3.1.1]heptane ring were compared for platelet TP-receptor binding. The analog with the natural TXA2 stereochemistry (10,10-difluoro-TXA2, compound I) bound with a Kd of 100 ± 30 nM, whereas stereoisomers with altered 5,6-double bond geometry or 15-hydroxyl configuration displayed Kd values of 230–1410 nM—up to a 14-fold reduction in affinity . Compound I also retained full agonist activity (platelet aggregation EC50 = 36 nM), comparable to TXA2 itself. This stereochemical dependency demonstrates that even stable fluorinated analogs cannot serve as universal TXA2 substitutes unless the precise three-dimensional pharmacophore is preserved, providing a quantitative benchmark for assessing which synthetic TXA2 derivatives retain authentic receptor engagement.

fluorinated thromboxane TP receptor subtypes structure-activity relationship

Evidence-Backed Application Scenarios Where Authentic Thromboxane A2 Provides Definitive Scientific Value


Kinetic Analysis of Rapid TP-Receptor Desensitization and Resensitization

Because TXA2 has a half-life of ~30 seconds [1], it is the only ligand that can faithfully replicate the transient, pulsatile receptor activation that occurs *in vivo* at sites of platelet activation. Stable analogs such as U-46619 produce sustained receptor occupancy that drives extensive desensitization within minutes [2], obscuring the kinetics of TP-receptor internalization, recycling, and G-protein uncoupling. Studies that require quantifying the rate constants for acute desensitization should use freshly generated TXA2 applied via rapid-superfusion or stopped-flow systems to avoid confounding by analog-specific desensitization trajectories.

Discrimination of TP-Receptor Subtype Engagement in Vascular vs. Airway Smooth Muscle

The selective agonist profile of TXA2—potent on vascular and lung preparations but inactive on gastrointestinal and tracheal tissues—has been independently replicated with U-46619 , validating these tissues as models for TP-receptor pharmacology. When investigating TP-receptor subtype heterogeneity (e.g., TPα vs. TPβ) or biased agonism in these responsive tissues, TXA2 serves as the definitive reference agonist against which the signaling bias of synthetic analogs can be calibrated. The non-selective profile of PGH2 disqualifies it for such studies, as it may activate non-TP prostanoid receptors in airway and gut preparations.

Mechanistic Studies of Thromboxane Synthase Function and Inhibitor Selectivity

In enzymatic assays of thromboxane synthase (TBXAS1), TXA2 is the direct product whose formation rate quantifies enzyme activity. The extreme instability of TXA2 demands that product detection be coupled to rapid quenching and derivatization to TXB2 for ELISA or mass spectrometric quantification [3]. Substituting a stable analog for the reaction product would render the assay meaningless for inhibitor screening or kinetic characterization. Moreover, TXA2 synthase inhibitors (e.g., dazoxiben, CV-4151) can only be meaningfully benchmarked when authentic TXA2 production is the readout, because the ~300-fold affinity gap between TXA2 and TXB2 [4] precludes using TXB2 concentrations as a direct surrogate for receptor-active TXA2 in systems where hydrolysis is incomplete.

Calibration Standards for TXB2 Immunoassay and LC-MS/MS Biomarker Analysis

Clinical and research laboratories measuring urinary 11-dehydro-TXB2 or plasma TXB2 as indices of *in vivo* TXA2 biosynthesis require stable, well-characterized TXA2 reference material to validate the stoichiometry of TXA2→TXB2 conversion under their specific sample handling conditions. Even minor deviations in pH, temperature, or plasma protein content can alter hydrolysis efficiency. Using freshly generated and quantified TXA2, laboratories can construct calibration curves that account for matrix-specific recovery, enabling accurate back-calculation of TXA2 production rates from stable metabolite concentrations [3]. No analog can fulfill this role, as only authentic TXA2 undergoes the identical chemical hydrolysis pathway that generates the measured analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thromboxane A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.